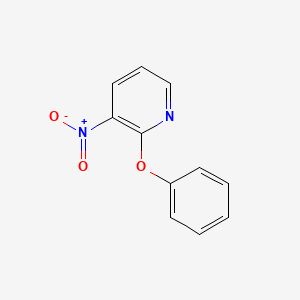

3-Nitro-2-phenoxypyridine

概要

説明

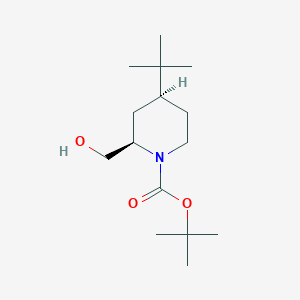

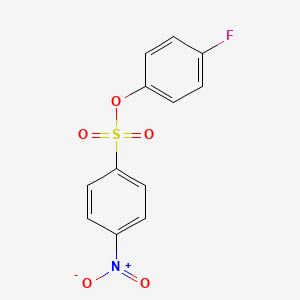

3-Nitro-2-phenoxypyridine is a chemical compound with the linear formula C11H8N2O3 . It has a molecular weight of 216.198 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of 3-Nitro-2-phenoxypyridine consists of 11 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms . The InChI representation of the molecule isInChI=1S/C11H8N2O3/c14-13(15)10-7-4-8-12-11(10)16-9-5-2-1-3-6-9/h1-8H . Physical And Chemical Properties Analysis

3-Nitro-2-phenoxypyridine has a molecular weight of 216.19 g/mol . It has a topological polar surface area of 67.9 Ų and a complexity of 236 . The compound has a rotatable bond count of 2 and a hydrogen bond acceptor count of 4 .科学的研究の応用

Pharmacology

3-Nitro-2-phenoxypyridine: is a compound that plays a significant role in the synthesis of piperidine derivatives, which are crucial in the pharmaceutical industry. Piperidine structures are found in various classes of drugs, including anticancer agents , drugs for Alzheimer’s disease therapy , antibiotics , and analgesics . The compound’s utility in drug synthesis stems from its ability to act as a precursor or intermediate in the formation of more complex pharmacologically active molecules.

Material Science

In material science, 3-Nitro-2-phenoxypyridine is utilized in the early stages of discovery research. It is part of a collection of rare and unique chemicals that are essential for developing new materials with potential applications in advanced battery science and controlled environment solutions . Its properties may influence the development of novel materials with specific electronic or photonic characteristics.

Chemical Synthesis

3-Nitro-2-phenoxypyridine: serves as a building block in chemical synthesis, particularly in the construction of heterocyclic compounds. Its nitro group and phenoxypyridine structure make it a valuable reagent for introducing specific functional groups into target molecules, which is a common requirement in synthetic organic chemistry .

Analytical Chemistry

In analytical chemistry, 3-Nitro-2-phenoxypyridine can be used as a standard or reference compound in various analytical methods. Its well-defined structure and properties allow for its use in the calibration of instruments and the validation of analytical procedures, ensuring accuracy and precision in chemical analysis .

Biochemistry

The biochemical applications of 3-Nitro-2-phenoxypyridine are linked to its role in the study of nitronate monooxygenases (NMOs). NMOs are enzymes involved in the catabolism of nitroalkanes, which are compounds of interest due to their environmental and toxicological significance. Understanding the action of NMOs can lead to advancements in biocatalysis and bioremediation technologies .

Environmental Science

3-Nitro-2-phenoxypyridine: is related to nitroaromatic compounds (NACs), which are environmental pollutants due to their persistence and toxicity. Research into NACs, including compounds like 3-Nitro-2-phenoxypyridine , is crucial for developing mitigation strategies to address the environmental challenges posed by these substances .

将来の方向性

Phenoxypyridine, an active scaffold in 3-Nitro-2-phenoxypyridine, has been widely used in the molecular structure of pesticides . The active skeleton is of great significance for the creation of new pesticides . Therefore, future research may focus on exploring the lead compounds and discovering novel pesticides with potential bioactivities .

作用機序

Target of Action

This compound is a part of a collection of rare and unique chemicals used by early discovery researchers

Mode of Action

It’s important to note that the nitro group in the compound could potentially undergo reduction reactions in biological systems, which might influence its interaction with its targets .

Biochemical Pathways

Compounds with nitro groups have been known to interfere with various cellular processes, including mitochondrial functions, oxidative stress, apoptosis, and neuroinflammation

Result of Action

It’s worth noting that nitro-containing compounds can induce oxidative stress and apoptosis, which could potentially lead to cellular damage .

特性

IUPAC Name |

3-nitro-2-phenoxypyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-13(15)10-7-4-8-12-11(10)16-9-5-2-1-3-6-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUUZDNBBAQOFQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=CC=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

formamide](/img/structure/B2871854.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-1-methylsulfonylpiperidine-4-carboxamide](/img/structure/B2871855.png)

![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2871856.png)

![(2Z)-7-[(4-ethylpiperazin-1-yl)methyl]-6-hydroxy-2-[(4-methylphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B2871858.png)

![4'-Fluoro-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B2871860.png)

![2-[(E)-2-[3-(trifluoromethyl)phenyl]ethenyl]-1,3-benzothiazole](/img/structure/B2871861.png)

![N-(2-furylmethyl)-4-[2-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]benzamide](/img/structure/B2871866.png)

![N-(benzo[d]thiazol-2-yl)-4-(N-butyl-N-methylsulfamoyl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2871867.png)

![3-[(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)oxy]pyridine](/img/structure/B2871875.png)